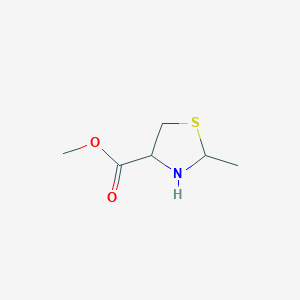

(4R)-甲基 2-甲基噻唑烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (4R)-Methyl 2-methylthiazolidine-4-carboxylate is a chiral molecule that is part of the thiazolidine family. Thiazolidines are heterocyclic compounds containing a ring made of sulfur, nitrogen, and three carbon atoms. The chirality at the 4-position indicates the presence of an asymmetric carbon atom, which is important for the compound's biological activity and its synthesis.

Synthesis Analysis

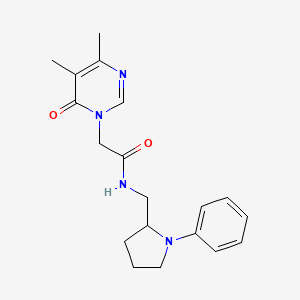

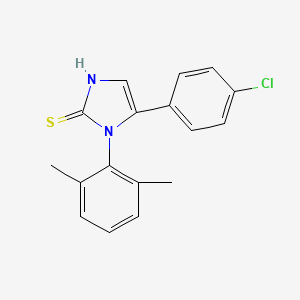

The synthesis of related thiazolidine derivatives often involves cyclization reactions and the use of Lewis acids as catalysts. For example, the synthesis of oligomers containing oxazolidin-2-ones, which are structurally similar to thiazolidines, is achieved by cyclization and rearrangement processes catalyzed by Sn(OTf)2 . Another method for synthesizing thiazolidine derivatives includes the 1,3-dipolar cycloaddition reaction, as demonstrated in the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate using the click chemistry approach . These methods highlight the importance of catalysis and the careful selection of reaction conditions in the synthesis of chiral thiazolidine derivatives.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be determined using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was elucidated using X-ray powder diffraction, revealing that it crystallizes in an orthorhombic system . The absolute configuration of other chiral oxazolidine derivatives has been determined by crystallization from diastereomeric mixtures, indicating the importance of stereochemistry in these compounds .

Chemical Reactions Analysis

Thiazolidine and oxazolidine derivatives participate in various chemical reactions, often influenced by their chiral centers. For example, the diastereoselective nucleophilic ring opening of oxazolidines can lead to enantiomerically pure amino carboxylates . Similarly, the hydroformylation of oxazoline derivatives can yield formylated products with high diastereoselectivity, which are valuable intermediates for synthesizing homochiral amino acid derivatives . These reactions underscore the versatility and synthetic utility of thiazolidine and oxazolidine compounds in producing chiral building blocks.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The crystalline form, unit cell parameters, and space group can affect the compound's solubility, stability, and reactivity . The presence of substituents on the thiazolidine ring can also impact these properties, as seen in the synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones, where the substituents play a role in the regio- and stereoselectivity of the rearrangement reactions . Understanding these properties is crucial for the practical application of thiazolidine derivatives in chemical synthesis and pharmaceutical development.

科学研究应用

对肝毒性的保护作用(4R)-甲基 2-甲基噻唑烷-4-羧酸的一项重要应用,特别是 2-取代噻唑烷-4(R)-羧酸,包括其对肝毒性的保护作用。已发现该化合物可为大剂量扑热息痛诱导的小鼠提供肝毒性死亡保护。这些酸作为 L-半胱氨酸的前药,并被认为通过非酶促环打开,然后进行溶剂分解,在体内释放这种巯基氨基酸。保护机制与这些化合物代谢为 CO2 的能力有关,这表明显着的代谢活性和潜在的治疗益处 (Nagasawa et al., 1984)。

作用机制

Target of Action

The primary targets of (4R)-Methyl 2-methylthiazolidine-4-carboxylate are 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine , playing a crucial role in protein structure and function.

Mode of Action

(4R)-Methyl 2-methylthiazolidine-4-carboxylate interacts with its targets through a condensation reaction . This reaction forms a thiazolidine product The reaction kinetics are fast, making this compound efficient for coupling biomolecules .

Biochemical Pathways

The compound affects the bio-conjugation reactions involving 1,2-aminothiols and aldehydes . This reaction is a part of the broader field of bioconjugation of functional molecules, which is essential for studying and manipulating cellular processes .

Pharmacokinetics

Its reaction kinetics are fast, suggesting it may have a rapid onset of action

Result of Action

The result of the compound’s action is the formation of a stable thiazolidine product . This product has potential applications in the development of antibody-drug conjugates, protecting groups for N-terminal cysteines, and cyclic peptides .

Action Environment

The action of (4R)-Methyl 2-methylthiazolidine-4-carboxylate is influenced by environmental factors such as pH. The reaction between the compound and 1,2-aminothiols can occur at a broad range of pH (5-9) with millimolar concentrations of the substrates . It’s also worth noting that the reaction is believed to require acidic pH and a long reaction time .

属性

IUPAC Name |

methyl 2-methyl-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-4-7-5(3-10-4)6(8)9-2/h4-5,7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHORGCAHLFPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-1,3-thiazolidine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3009849.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B3009862.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3009864.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B3009867.png)